4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide
Description
4-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a fused bicyclic cyclopenta[d]thiazole core. The molecule comprises a 4-bromo-substituted benzamide group attached to the nitrogen atom of the thiazole ring. This structural framework is notable for its rigidity and electronic properties, which are influenced by the bromine atom (electron-withdrawing) and the conjugated thiazole system.
Properties
Molecular Formula |
C13H11BrN2OS |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
4-bromo-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2OS/c14-9-6-4-8(5-7-9)12(17)16-13-15-10-2-1-3-11(10)18-13/h4-7H,1-3H2,(H,15,16,17) |
InChI Key |
SEGJIYUMQXZMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclopentanone and Thiourea
The core cyclopenta[d]thiazole ring is synthesized via cyclocondensation of cyclopentanone and thiourea in the presence of iodine as a catalyst.
Procedure :
- Cyclopentanone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) are refluxed in methanol for 12 hours.
- The crude product is washed with diethyl ether, basified with ammonium hydroxide, and recrystallized from ethanol.
Key Data :
| Starting Material | Catalyst | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Cyclopentanone | I₂ | Methanol | 40% | >95% |
Mechanistic Insight :
Iodine facilitates the formation of the thiazole ring by promoting electrophilic cyclization. The reaction proceeds via a hemithioaminal intermediate, which undergoes dehydration to yield the bicyclic structure.
Alternative Routes Using Copper Catalysts
A copper-mediated approach employs copper(I) bromide and isoamyl nitrite in acetonitrile to synthesize halogenated derivatives, though yields are lower.
Procedure :
- 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine is treated with CuBr and isoamyl nitrite at 65°C for 3 hours.
- The product is purified via flash chromatography (hexane/ethyl acetate).
Key Data :
| Halogenation Agent | Catalyst | Temperature | Yield |
|---|---|---|---|
| CuBr | Isoamyl nitrite | 65°C | 14% |
Acylation of the Thiazol-2-Amine Intermediate
Schotten-Baumann Acylation with 4-Bromobenzoyl Chloride
The benzamide group is introduced via acylation under Schotten-Baumann conditions.
Procedure :
- 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine (1 eq) is dissolved in dichloromethane.
- 4-Bromobenzoyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.
- The mixture is stirred at room temperature for 4 hours, washed with water, and recrystallized from ethanol.
Key Data :
| Acylating Agent | Base | Solvent | Yield |
|---|---|---|---|
| 4-Bromobenzoyl chloride | Triethylamine | DCM | 72% |
Characterization :
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to activate 4-bromobenzoic acid for amide bond formation.
Procedure :
- 4-Bromobenzoic acid (1 eq), DCC (1.5 eq), and DMAP (0.1 eq) are stirred in DCM at 0°C.
- The thiazol-2-amine (1 eq) is added, and the reaction is stirred for 12 hours.
- The product is filtered and purified via silica gel chromatography.
Key Data :
| Coupling Agent | Activator | Solvent | Yield |
|---|---|---|---|
| DCC | DMAP | DCM | 68% |
Alternative Synthetic Strategies
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling between 4-bromo-N-(thiazol-2-yl)benzamide and cyclopentene derivatives has been explored, though yields are moderate.
Procedure :
- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) are combined in toluene.
- The reaction is heated at 100°C for 24 hours under argon.
Key Data :
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 45% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes.
Procedure :
- 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine and 4-bromobenzoyl chloride are irradiated at 120°C for 15 minutes in DMF.
- The product is precipitated with ice water.
Key Data :
| Method | Temperature | Time | Yield |
|---|---|---|---|
| Microwave | 120°C | 15 min | 70% |
Purification and Characterization
Recrystallization
Ethanol and ethanol-acetic acid mixtures are preferred for recrystallization, yielding products with >98% purity.
Chromatographic Methods
- Flash Chromatography : Ethyl acetate/hexane (1:4 to 1:1) removes unreacted starting materials.
- HPLC : C18 column with acetonitrile/water (70:30) confirms purity.
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom on the benzamide aromatic ring undergoes nucleophilic substitution under catalytic conditions. This reactivity enables the synthesis of derivatives with modified electronic or steric properties:
-
Suzuki–Miyaura Coupling : The bromine participates in palladium-catalyzed cross-coupling with boronic acids. For example, reaction with phenylboronic acid in the presence of Pd(dppf)Cl₂ and K₂CO₃ in a toluene/acetone/water solvent system yields biaryl derivatives .
-
Buchwald–Hartwig Amination : Primary or secondary amines replace the bromine under Pd catalysis, forming C–N bonds. Ligands such as Xantphos enhance reaction efficiency .
Example Conditions :
| Reaction Type | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/acetone/water (4:4:1) | 80°C (microwave) |
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100°C |
Hydrolysis of the Amide Bond
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding 4-bromobenzoic acid and 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine.
-
Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of 4-bromobenzoic acid and the corresponding amine.
Thiazole Ring Functionalization
The bicyclic thiazole system participates in regioselective reactions:
-
Alkylation : Treatment with alkyl halides (e.g., iodomethane) in the presence of NaH in dimethylacetamide (DMAc) leads to N-alkylation at the thiazole nitrogen .
-
Ring-Opening Reactions : Strong nucleophiles (e.g., LiAlH₄) induce ring opening, forming thiol-containing intermediates that can undergo further cyclization .
Catalytic Coupling at the Benzamide Carbonyl
The carbonyl group engages in reactions typical of aromatic amides:
-
Reductive Amination : Reaction with amines and reducing agents (e.g., NaBH₃CN) produces secondary amines .
-
Grignard Addition : Organomagnesium reagents add to the carbonyl, forming tertiary alcohols after hydrolysis.
Comparative Reactivity of Structural Analogs
The table below highlights reactions observed in structurally related compounds :
| Compound | Reaction Type | Product | Yield |
|---|---|---|---|
| 4-Fluoro-N-(cyclopenta[d]thiazol-2-yl)benzamide | Suzuki Coupling | 4-Biphenyl-N-(thiazolyl)benzamide | 72% |
| N-(Thiazol-2-yl)-4-methoxybenzamide | Buchwald–Hartwig Amination | 4-(Piperidin-1-yl)-N-(thiazolyl)benzamide | 65% |
Mechanistic Insights
Scientific Research Applications
4-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a synthetic organic compound featuring a bicyclic structure that includes a bromine atom and a thiazole moiety. It has a molecular weight of approximately 336.23 g/mol. The compound consists of a benzamide group attached to a cyclopentathiazole ring, potentially giving it biological activity and chemical reactivity.
Synthesis and Modification
Several synthetic routes exist for producing this compound, allowing for modifications to improve yield and purity. Reactions involving this compound are essential for modifying it for use in medicinal chemistry and materials science.
Potential Applications
The unique properties of this compound make it suitable for various applications:
- Medicinal Chemistry The compound can be a scaffold for drug development because of its biological activities.
- Materials Science It can be used in the synthesis of new materials with specific properties.
- Chemical Research It serves as a building block in synthesizing more complex heterocyclic compounds.
- Biological Studies The compound is studied for its potential biological activities and interactions with biomolecules.
- Pharmaceuticals Research is being done to explore its potential as a pharmaceutical intermediate or active ingredient.
- Industrial Applications It can be used in developing new materials and chemical processes.
Interaction studies involving this compound focus on its binding affinity with various biological targets. These studies are crucial for understanding the compound's pharmacokinetics and pharmacodynamics. The biological activity is attributed to its ability to interact with various biomolecules, with the bromine atom and heterocyclic ring enabling it to participate in numerous chemical reactions, influencing enzyme activity and receptor interactions.
Structural Analogs
Structural analogs of this compound include:
- 4-Fluoro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide Contains fluorine instead of bromine, leading to potential variations in biological activity.
- 4-Methoxy-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide The methoxy group may enhance solubility and result in different pharmacological properties.
- N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(1-tetrazolyl)benzamide Incorporates a tetrazole moiety and may exhibit distinct biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved often depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzamide analogs, focusing on core heterocycles, substituents, and biological implications.
Structural and Functional Comparisons
Key Insights
Thiophene analogs (e.g., cyclopenta[b]thiophene in ) lack the thiazole’s nitrogen atom, reducing hydrogen-bonding capacity but improving lipophilicity .
Substituent Effects :
- Bromine Position : Bromine at the benzamide’s para position (target compound) may stabilize the molecule via resonance effects, whereas bromine at the thiazole’s aryl group () alters electron distribution in the heterocycle .
- Ortho/Substituents : Ortho-chloro or bromo groups (e.g., 5-bromo-2-chloro in ) enhance ZAC antagonism, but para-methyl groups render analogs inactive, highlighting steric and electronic sensitivity .
Pharmacological Implications :
- The piperidinylsulfonyl group in ’s analog could improve solubility and membrane permeability compared to the target compound’s simpler benzamide .
- Thiazole derivatives with aryl substituents (e.g., 4-bromophenyl in ) exhibit CNS activity, suggesting the target compound’s fused cyclopenta-thiazole system may confer similar or enhanced effects .
Biological Activity
4-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a synthetic organic compound notable for its unique bicyclic structure, which includes a bromine atom and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : C13H11BrN2OS
- Molecular Weight : 336.23 g/mol
- IUPAC Name : 4-bromo-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide
Biological Activity Overview
Research indicates that this compound exhibits several noteworthy biological activities:
-
Anticancer Properties :
- The compound has been evaluated for its efficacy against non-small cell lung cancer (NSCLC) cell lines, showing significant inhibitory effects on cell proliferation. For instance, one study reported IC50 values ranging from 1.25 to 2.31 µM against various NSCLC cell lines with FGFR1 amplification .
- Mechanistic studies revealed that the compound induces G2 phase cell cycle arrest and promotes apoptosis in cancer cells by inhibiting key signaling pathways involving FGFR1 and ERK .
-
Enzyme Inhibition :
- The compound may act as an inhibitor of specific enzymes, contributing to its pharmacological profile. Its interaction with human serum albumin (HSA) has been characterized through multi-spectroscopic techniques, indicating moderate to strong binding affinities which can impact its therapeutic efficacy .
- Potential Hepatotoxicity :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the bromine atom and the thiazole ring are critical for its interaction with biological targets. Comparisons with similar compounds reveal variations in activity based on structural modifications:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Fluoro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide | 941879-98-7 | Contains fluorine; potential variations in biological activity |
| 4-Methoxy-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide | 941926-64-3 | Methoxy group may enhance solubility; different pharmacological properties |
| N-(5,6-Dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-(1-tetrazolyl)benzamide | 1118828-02-6 | Incorporates a tetrazole moiety; may exhibit distinct biological activities |
The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate their activity, impacting various signaling pathways relevant to disease progression.
Case Study 1: Inhibition of FGFR1 in NSCLC
In a study focusing on NSCLC cell lines with FGFR1 amplification, the compound demonstrated significant inhibition of cell growth and induced apoptosis through the inhibition of downstream signaling pathways including PLCγ1 and ERK. Molecular docking studies confirmed that the compound binds effectively to FGFR1, forming multiple hydrogen bonds that stabilize the interaction .
Case Study 2: Interaction with Human Serum Albumin
A separate study investigated the pharmacokinetic characteristics of the compound when bound to HSA. The findings suggested that the binding affinity is influenced by hydrophobic interactions and hydrogen bonding mechanisms, which are crucial for determining the drug's distribution and therapeutic potential in vivo .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : Utilize coupling reactions between substituted benzoyl chlorides and aminothiazole derivatives. For example, refluxing 4-bromobenzoyl chloride with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine in anhydrous ethanol with catalytic glacial acetic acid (similar to methods in ). Optimization involves adjusting solvent polarity, reaction time (4–6 hours), and stoichiometric ratios (1:1.2 amine:acyl chloride) to improve yields. Monitor purity via TLC and HPLC .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and NMR to confirm substituent positions (e.g., bromine at C4 of benzamide, cyclopenta-thiazole backbone). Compare chemical shifts with analogous compounds (e.g., δ 7.65–7.41 ppm for aromatic protons in ).
- IR : Identify amide C=O stretching (~1680 cm) and thiazole C=N absorption (~1567 cm) .
- X-ray crystallography : Resolve crystal packing and bond angles (as in ) to validate stereochemistry and intermolecular interactions .
Q. What computational tools are suitable for predicting the compound’s electronic properties and reactivity?
- Methodology : Use Multiwfn ( ) for wavefunction analysis to map electrostatic potential surfaces (EPS) and electron localization functions (ELF). Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data to assess charge-transfer behavior .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s potential biological targets?
- Methodology : Employ AutoDock4 ( ) with flexible receptor sidechains. Prepare the ligand by minimizing its geometry using DFT (B3LYP/6-31G*). Dock into active sites of targets like glucokinase (GK) or cyclooxygenase-2 (COX-2), referencing similar benzamide-thiazole derivatives ( ). Validate docking poses via MD simulations (100 ns) and MM-PBSA binding energy calculations .
Q. How do structural modifications (e.g., halogen substitution, cyclopenta-thiazole fusion) influence biological activity?
- Methodology : Synthesize analogs (e.g., replacing Br with Cl or CF) and evaluate SAR. Test in vitro for kinase inhibition (e.g., GK activation assays in ) or anti-inflammatory activity (COX-2 inhibition, ). Correlate activity with electronic parameters (Hammett σ values) and steric effects (molar refractivity) .
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodology : Standardize assay conditions (e.g., cell lines, enzyme concentrations) and validate purity (≥95% by HPLC). Use meta-analysis to compare IC values of analogs (e.g., vs. 10). Probe off-target effects via kinome-wide profiling or proteomics .
Q. How can in silico ADMET predictions guide preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
